1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or cyclopropyl carbinols under suitable conditions.
Incorporation of the Difluoromethyl Group: This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the Pyrazolyl Group: This step may involve the use of pyrazole derivatives and appropriate coupling reagents.
Introduction of the Mercapto Group: This can be achieved through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, base (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a lead compound for drug discovery and development.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Interference with DNA/RNA: Affecting the replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-5-(trifluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
- 1-cyclopropyl-5-(methyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
1-cyclopropyl-5-(difluoromethyl)-7-(1,5-dimethylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5OS/c1-7-10(6-19-22(7)2)11-5-9(13(17)18)12-14(20-11)23(8-3-4-8)16(25)21-15(12)24/h5-6,8,13H,3-4H2,1-2H3,(H,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVZKUPMPICIPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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